molecular formula C16H23NO2S B7459564 4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide

4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide

Cat. No. B7459564
M. Wt: 293.4 g/mol
InChI Key: CESIZOJNFHWBMZ-UHFFFAOYSA-N
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Description

4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide, also known as TBBPSO, is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in various fields. TBBPSO is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 405.57 g/mol.

Scientific Research Applications

4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide has shown potential applications in various fields, including materials science, organic synthesis, and biological research. In materials science, 4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide has been used as a building block for the synthesis of polymers, which have shown excellent thermal stability and mechanical properties. In organic synthesis, 4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide has been used as a protecting group for alcohols, amines, and carboxylic acids. In biological research, 4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide has been used as a potent inhibitor of calcium-activated chloride channels, which play a crucial role in various physiological processes, including smooth muscle contraction, secretion, and sensory transduction.

Mechanism of Action

4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide acts as a potent inhibitor of calcium-activated chloride channels by binding to the pore-forming subunit of the channel. This binding prevents the influx of chloride ions, leading to the inhibition of channel activity. 4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide has been shown to be selective for calcium-activated chloride channels over other chloride channels, making it a useful tool for studying the physiological functions of these channels.
Biochemical and Physiological Effects
4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of smooth muscle contraction, the reduction of airway hyperresponsiveness, and the inhibition of sensory transduction. 4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as asthma.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide is its high potency and selectivity for calcium-activated chloride channels, making it a useful tool for studying these channels' physiological functions. 4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide is also readily available in large quantities, making it easy to obtain for scientific research. One limitation of 4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide is its potential toxicity, which must be carefully considered when using it in lab experiments.

Future Directions

There are several future directions for 4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide research, including the development of more potent and selective inhibitors of calcium-activated chloride channels, the exploration of 4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide's potential therapeutic applications for inflammatory diseases, and the investigation of 4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide's effects on other physiological processes. Additionally, 4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide's potential applications in materials science and organic synthesis warrant further investigation. Overall, 4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide's unique properties make it a promising compound for future scientific research.
Conclusion
In conclusion, 4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide, or 4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide, is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide's unique properties make it a promising compound for future scientific research.

Synthesis Methods

4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide can be synthesized through a straightforward process involving the reaction of 4-tert-butylbenzenesulfonyl chloride with propargylamine in the presence of a base. The reaction yields 4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide as a white crystalline solid with a purity of over 98%. This synthesis method has been optimized to produce 4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide in large quantities, making it readily available for scientific research.

properties

IUPAC Name

4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-6-12-17(13-7-2)20(18,19)15-10-8-14(9-11-15)16(3,4)5/h6-11H,1-2,12-13H2,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESIZOJNFHWBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N,N-bis(prop-2-enyl)benzenesulfonamide

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